![molecular formula C19H24N4O5S2 B2704642 3,4-二乙氧基-N-(5-{[2-(吗啉-4-基)-2-氧代乙基]硫代基}-1,3,4-噻二唑-2-基)苯甲酰胺 CAS No. 476466-19-0](/img/structure/B2704642.png)

3,4-二乙氧基-N-(5-{[2-(吗啉-4-基)-2-氧代乙基]硫代基}-1,3,4-噻二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

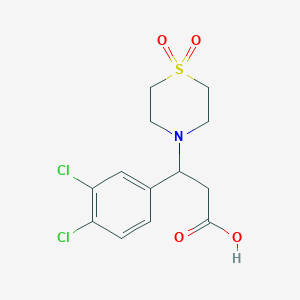

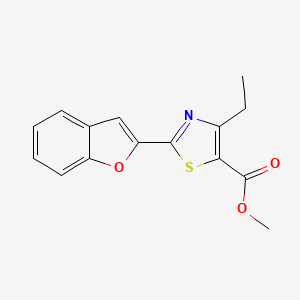

The compound contains several functional groups including two ethoxy groups attached to a benzene ring, a morpholine ring, a thiadiazole ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine ring and the thiadiazole ring are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the ethoxy groups could be substituted with other groups, or the amide could undergo hydrolysis. The thiadiazole ring could also participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy groups and the amide group could enhance its solubility in polar solvents .科学研究应用

Anticancer Properties

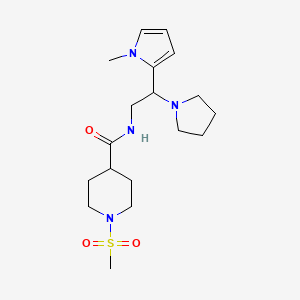

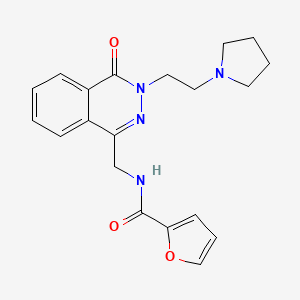

The pharmacophore hybridization approach plays a pivotal role in modern medicinal chemistry for designing anticancer agents. This compound, synthesized through a “cost-effective” strategy, combines a non-condensed pyrazoline scaffold with 1,3,4-thiadiazole and dichloroacetic acid moieties . Its structure, confirmed by spectroscopic techniques, includes a 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide core. In vitro screening demonstrated its anticancer activity against a panel of 60 cell lines .

Ligand Design

The compound’s hybrid structure makes it an attractive candidate for ligand-based drug design. By combining the pyrazoline and 1,3,4-thiadiazole scaffolds, researchers can create high-affinity ligands for potential anticancer targets. This approach aids in overcoming multidrug resistance issues and contributes to the discovery of novel small molecules with therapeutic potential .

Synthesizability

Considering the practical aspects, the compound’s synthetic pathways should be fast, easy, and cost-effective. Efficient synthetic schemes are crucial for obtaining high-yield and pure hybrid molecules. Researchers can explore modifications to enhance the compound’s synthesizability while maintaining its pharmacological properties .

Other Pharmacological Applications

Beyond anticancer research, the morpholine moiety in this compound may have broader pharmacological implications. Investigating its interactions with various biological targets could reveal additional therapeutic uses.

Computational Approaches

Researchers can employ computational tools (such as LigBuilder) to predict the compound’s binding affinity and assess its drug-likeness. These analyses aid in prioritizing compounds for further experimental validation .

Structural Similarity

To expand the chemical space, exploring analogs with structural similarity (70% or above) from databases like ZINC and PubChem is essential. These analogs may exhibit similar or distinct properties, providing valuable insights for drug development .

未来方向

属性

IUPAC Name |

3,4-diethoxy-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5S2/c1-3-27-14-6-5-13(11-15(14)28-4-2)17(25)20-18-21-22-19(30-18)29-12-16(24)23-7-9-26-10-8-23/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOVMUOIABZNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-Chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2704564.png)

![4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2704566.png)

![N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide](/img/structure/B2704568.png)

![Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2704573.png)

![2-[(2-Chloroacetyl)amino]-N-cyclopropyl-3-phenylpropanamide](/img/structure/B2704574.png)

![1-(4-Fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2704577.png)